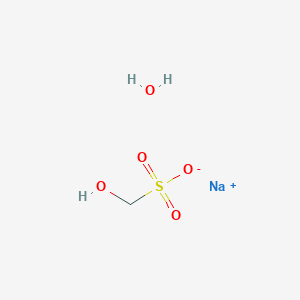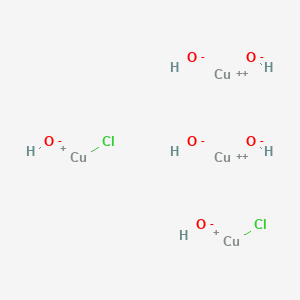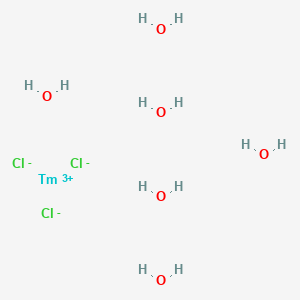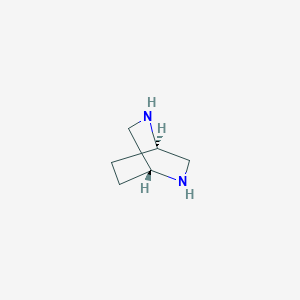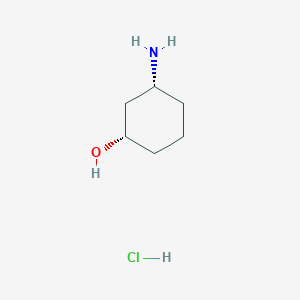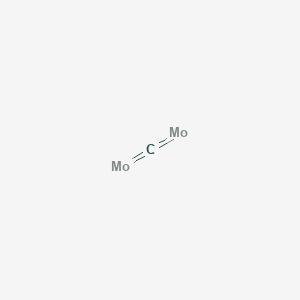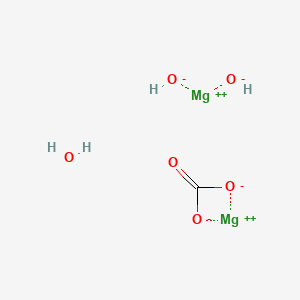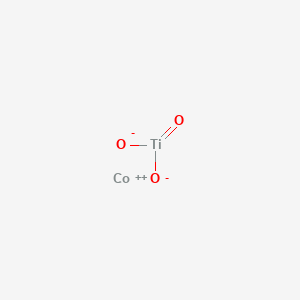
cobalt(II) pertitanate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cobalt(II) pertitanate is a compound with the molecular formula CoO3Ti . It’s a combination of cobalt (2+), dioxido (oxo)titanium . The molecular weight of this compound is 154.798 g/mol .
Synthesis Analysis
Cobalt(II) complexes have been synthesized using various methods. For instance, cobalt titanate nanoparticles were synthesized using a polymeric precursor method at 700 °C for 150 minutes . The stages of the formation of CoTiO3, as well as the characterization of the resulting compounds, were done using X-ray diffraction and energy dispersive X-ray spectroscopy .Molecular Structure Analysis
The molecular structure of cobalt(II) pertitanate includes one cobalt atom, three oxygen atoms, and one titanium atom . The InChI string representation of the molecule isInChI=1S/Co.3O.Ti/q+2;;2*-1; . Chemical Reactions Analysis
While specific chemical reactions involving cobalt(II) pertitanate are not available, cobalt ions (Co²⁺) are known to participate in various reactions. For example, they can react with aqueous ammonia, sodium hydroxide, and ammonium thiocyanate .Physical And Chemical Properties Analysis
Cobalt(II) pertitanate has a molecular weight of 154.798 g/mol. It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 3. It has a rotatable bond count of 0. The exact mass is 154.865878 g/mol .Direcciones Futuras
While specific future directions for cobalt(II) pertitanate are not available, cobalt complexes have been studied for their potential in photosynthetic hydrogen evolution . Additionally, a deep ultraviolet hydrogel based on 2D low-cobalt-doped titanate has been invented, indicating potential future applications in this area .
Propiedades
IUPAC Name |
cobalt(2+);dioxido(oxo)titanium |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Co.3O.Ti/q+2;;2*-1; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWHIEUTVEBKEQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-][Ti](=O)[O-].[Co+2] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CoO3Ti |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.798 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
cobalt(II) pertitanate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


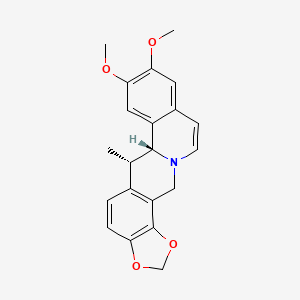
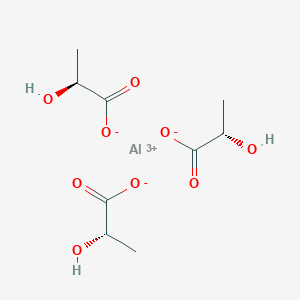

![24-Methyl-5,7,18,20-tetraoxa-24-azoniahexacyclo[11.11.0.02,10.04,8.014,22.017,21]tetracosa-1(24),2,4(8),9,11,13,15,17(21),22-nonaene;chloride;hydrate](/img/structure/B8022944.png)

